n,n'-Methylenebis(2-chloroacetamide)
Description
N,N'-Methylenebis(2-chloroacetamide) is a bis-chloroacetamide derivative characterized by two 2-chloroacetamide groups linked via a methylene bridge (-CH₂-). It is synthesized through the reaction of diaminoethane with chloroacetyl chloride, leading to a structure that exhibits tautomeric equilibrium in DMSO-d₆ solutions . The compound serves as a precursor in synthesizing heterocyclic azo disperse dyes, such as bis(3-chloro-4-substituted phenylazo-2H-chromene-2-iminyl)ethane, which are confirmed via IR and NMR spectroscopy . Its reactivity in cyclocondensation reactions (e.g., with salicylaldehyde) highlights its utility in generating chromene derivatives for dye applications .
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2N2O2/c6-1-4(10)8-3-9-5(11)2-7/h1-3H2,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVQTDPRVDFFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285531 | |
| Record name | n,n'-methylenebis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30271-93-3 | |
| Record name | NSC42175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n'-methylenebis(2-chloroacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Substituent Variations in Chloroacetamide Derivatives
N,N'-Methylenebisacrylamide (CAS 110-26-9) :
- Structure : Features two acrylamide groups linked by a methylene bridge instead of chloroacetamide.
- Properties : White crystalline powder with a decomposition point of 185°C; soluble in water and alcohols.
- Applications : Widely used as a crosslinker in polyacrylamide gels for electrophoresis .
- Key Difference : The absence of chlorine atoms reduces electrophilic reactivity compared to N,N'-Methylenebis(2-chloroacetamide), making it more suitable for biocompatible applications .
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Alachlor) :
- Structure : Contains a single chloroacetamide group with methoxymethyl and diethylphenyl substituents.
- Properties : Liquid herbicide with selective pre-emergent activity.
- Applications : Agricultural use for controlling grasses and broadleaf weeds .
- Key Difference : The aromatic substituents enhance lipid solubility, facilitating absorption by plant tissues, unlike the bis-chloroacetamide structure .
Bridging Group Modifications
- N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide) (NSC 30176): Structure: Replaces the methylene bridge with a sulfonylbis(phenylene) group. Key Difference: The sulfone group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to the methylene-linked analog .
Acetamide, N,N'-1,2-ethanediylbis[2-chloro-N-methyl] (CAS 36784-59-5) :
Halogenation and Crystallographic Features
N,N'-Bis(1,2-phenyl-1H-olefin)bis(2-chloroacetamide) :
- Structure : Incorporates phenyl-olefin substituents.
- Crystallography : Exhibits dihedral angles of 21.03° and 81.22° between amide and phenyl planes, with intermolecular N–H⋯O and C–H⋯O hydrogen bonds forming a 2D network .
- Key Difference : The rigid phenyl-olefin groups and hydrogen bonding enhance thermal stability, contrasting with the tautomerism observed in N,N'-Methylenebis(2-chloroacetamide) .
- 2,2-Dichloro-N-[4-[(2,2-dichloroacetyl)-methylamino]phenyl]acetamide (CID 56169): Structure: Dichloroacetyl groups and a methylamino-phenyl substituent. Key Difference: The additional chlorine atoms may enhance reactivity in nucleophilic substitution reactions compared to the bis-chloroacetamide derivative .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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